molecular formula C8H14ClN3O2 B13514524 [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B13514524
M. Wt: 219.67 g/mol
InChI Key: AUQSMOUNLRXZPC-UHFFFAOYSA-N
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Description

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials include oxan-4-yl derivatives and hydrazides. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride apart is its unique structure, which combines the oxadiazole ring with an oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H

InChI Key

AUQSMOUNLRXZPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(=N2)CN.Cl

Origin of Product

United States

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